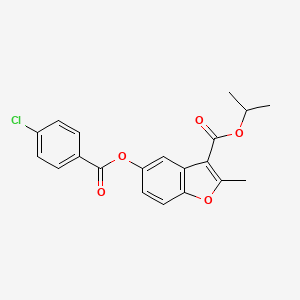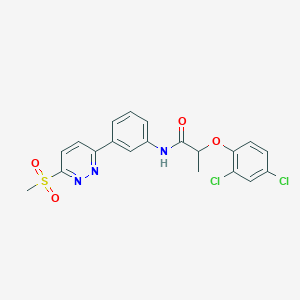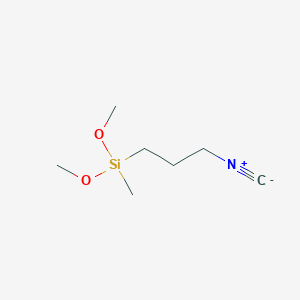![molecular formula C19H18N2O4 B2878042 1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797319-23-3](/img/structure/B2878042.png)
1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2-dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The spiro[isobenzofuran-1,3’-piperidin] part suggests the presence of a spirocyclic structure, which is a compound with two rings of different sizes sharing one atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2-dihydropyridine ring and the spirocyclic structure would likely be the most structurally significant features .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 1,2-dihydropyridine ring and the carbonyl groups. These functional groups are often involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of multiple carbonyl groups could affect its polarity and solubility .Scientific Research Applications
Sigma Receptor Ligands
Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, including benzofuran and benzopyran derivatives, have been synthesized and evaluated as sigma ligands. These compounds are part of a class showing selective affinity for sigma 2 receptors, with subnanomolar range potency. The structural factors influencing sigma 1/sigma 2 affinity and selectivity were investigated, revealing that the N-substituent size and lipophilicity play critical roles in affinity and selectivity for sigma 2 sites. For instance, certain N-substituted spiro-piperidines retain high affinity for sigma 2 binding sites with pronounced selectivity over sigma 1 sites (E. Moltzen, J. Perregaard, E. Meier, 1995).
Central Nervous System Agents
Research into spiro[isobenzofuran-1(3H),4'-piperidines] has also extended into their potential as central nervous system (CNS) agents. Early studies involved the synthesis of compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] motivated by their structural similarity to known antidepressants. These studies sought to identify structural modifications conducive to antitetrabenazine activity, an indicator of potential antidepressant efficacy. Modifications to the basic nitrogen or the introduction of significant substituents at the C-3 position generally reduced activity, underscoring the importance of specific structural features for optimal activity (Victor J. Bauer, Brian J. Duffy, David Hoffman, Solomon S. Klioze, R. Kosley, A. Mcfadden, Lawrence L. Martin, Helen H. Ong, H. Geyer, 1976).
Synthesis Methodologies
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs has been a subject of considerable interest, aiming to optimize procedures for generating these complex structures. Studies have detailed methods for preparing such compounds, focusing on achieving high yields and selectivity. For instance, reductive alkylation of pyridinium salts and the utilization of di-, tetra-, and hexa-hydropyridine esters have been explored to create spiro compounds with potential pharmacological applications, demonstrating the versatility and potential of these synthetic approaches (K. J. Mccullough, J. Mactavish, G. Proctor, J. Redpath, 1996).
properties
IUPAC Name |
1'-(1-methyl-2-oxopyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-10-4-7-14(16(20)22)17(23)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(24)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOAFXYKJFOUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)



![4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)

![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)
![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)


![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

